Home > Products > Screening Compounds P46703 > 3-Amino-6-methoxypicolinamide
3-Amino-6-methoxypicolinamide - 1314934-75-2

3-Amino-6-methoxypicolinamide

Catalog Number: EVT-2644180
CAS Number: 1314934-75-2
Molecular Formula: C7H9N3O2
Molecular Weight: 167.168
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Amino-6-methoxypicolinamide is a chemical compound with the molecular formula C7H9N3O2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 3-Amino-6-methoxypicolinamide involves a pyridine ring with an amino group at the 3-position and a methoxy group at the 6-position . A detailed molecular dynamics-based analysis was performed on a similar compound, 3-amino-6-arylpyrazines .

Physical And Chemical Properties Analysis

3-Amino-6-methoxypicolinamide has a molecular weight of 167.17 . Amines, including 3-Amino-6-methoxypicolinamide, are known to act as weak organic bases .

Overview

3-Amino-6-methoxypicolinamide is a chemical compound that belongs to the class of heterocyclic organic compounds, specifically pyridazines. It is characterized by the presence of an amino group and a methoxy group attached to a picolinamide structure. This compound is notable for its potential applications in pharmaceuticals and agricultural chemicals due to its biological activity and structural properties.

Source

The synthesis and characterization of 3-amino-6-methoxypicolinamide can be traced back to various research articles and patents. Notably, its synthesis from 3-amino-6-chloropyridazine has been documented in patent literature, highlighting methods that involve the introduction of a methoxy group into the pyridazine framework.

Classification

3-Amino-6-methoxypicolinamide is classified as:

  • Heterocyclic Compound: Contains a ring structure with at least one atom that is not carbon.
  • Amino Compound: Contains an amino functional group (-NH2).
  • Methoxy Compound: Contains a methoxy functional group (-OCH3).
Synthesis Analysis

Methods

The synthesis of 3-amino-6-methoxypicolinamide can be achieved through several methods, primarily involving the modification of 3-amino-6-chloropyridazine. The following methods have been documented:

  1. Direct Methoxylation:
    • A mixture of 3-amino-6-chloropyridazine, sodium methoxide, and copper powder in methanol is heated under sealed conditions at 160 °C for 24 hours. This method yields 3-amino-6-methoxypicolinamide with a reported yield of approximately 85.7% .
  2. Alternative Synthetic Routes:
    • Various other synthetic routes may involve different solvents or catalysts, but the core reaction typically revolves around the substitution of chlorine with a methoxy group.

Technical Details

The reaction conditions for synthesizing 3-amino-6-methoxypicolinamide require careful control of temperature and reaction time to optimize yield and purity. Analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the progress and confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for 3-amino-6-methoxypicolinamide is C6H8N4OC_6H_8N_4O. Its structure includes:

  • A pyridazine ring.
  • An amino group at position 3.
  • A methoxy group at position 6.

Data

The molecular weight of 3-amino-6-methoxypicolinamide is approximately 154.15 g/mol. The compound exhibits distinct spectral characteristics in nuclear magnetic resonance spectroscopy, which can be used for structural confirmation.

Chemical Reactions Analysis

Reactions

3-Amino-6-methoxypicolinamide can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for further functionalization.
  2. Acylation Reactions: The amino group can be acylated to form derivatives useful in medicinal chemistry.

Technical Details

The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For example, reactions involving acylation typically require an acid chloride or an anhydride under controlled conditions to avoid side reactions.

Mechanism of Action

Process

The mechanism of action for compounds like 3-amino-6-methoxypicolinamide often involves interactions with biological targets such as enzymes or receptors. The amino group may facilitate hydrogen bonding with target sites, enhancing binding affinity and specificity.

Data

Studies on similar compounds suggest that modifications to the amino and methoxy groups can significantly affect biological activity, including antibacterial or antifungal properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but generally fall within standard ranges for similar compounds.

Chemical Properties

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy provide insights into functional groups present in the molecule, confirming the presence of both amino and methoxy functionalities through specific absorption bands.

Applications

3-Amino-6-methoxypicolinamide has potential applications in:

  1. Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
  2. Agricultural Chemicals: Potential use as a pesticide or herbicide due to its structural properties that may confer biological activity.
  3. Research: Utilized in studies investigating new therapeutic agents or chemical syntheses involving heterocyclic compounds.
Introduction to 3-Amino-6-methoxypicolinamide in Medicinal Chemistry

Role in Antifungal Drug Discovery and Target-Specific Inhibitor Design

3-Amino-6-methoxypicolinamide represents a strategically optimized derivative within the picolinamide chemical class, demonstrating significant potential in addressing the critical unmet need for novel antifungal agents. Its design stems from systematic structure-activity relationship (SAR) studies focused on overcoming the limitations of existing antifungal therapies—namely, toxicity, bioavailability issues, and escalating drug resistance [1] [9]. This compound exemplifies a targeted approach to inhibiting Sec14p, an essential phosphatidylinositol/phosphatidylcholine transfer protein in pathogenic fungi like Saccharomyces cerevisiae and Candida species. Sec14p facilitates lipid trafficking and is indispensable for fungal cell viability, membrane architecture, and secretory pathway function, making it a compelling and fungus-specific target [1] [5].

Chemogenomic profiling via haploinsufficiency profiling (HIP) and homozygous profiling (HOP) played a pivotal role in target validation and inhibitor discovery. These techniques identified Sec14p as the sole essential target of precursor picolinamide/benzamide scaffolds by revealing hypersensitivity in heterozygous SEC14 deletion strains (SEC14/sec14Δ) and synthetic lethality with genes involved in lipid metabolism (ITR1, SFH2) and Golgi trafficking (YPT31, ARL1, ARL3) [1]. Within this scaffold class, 3-amino-6-methoxypicolinamide derivatives exhibit enhanced antifungal potency attributable to key structural features:

  • The 6-methoxy group optimally fills a hydrophobic subpocket within Sec14p’s lipid-binding cavity, enhancing van der Waals contacts.
  • The 3-amino group facilitates hydrogen bonding with residues like Asp67 and Ser150, critical for orientation and affinity [1].
  • Rigidity provided by the picolinamide core ensures precise spatial positioning of these pharmacophores.

Table 1: Structure-Activity Relationship (SAR) of Key Picolinamide/Benzamide Antifungal Agents Targeting Sec14p [1]

CompoundCore StructureR¹ SubstituentR² SubstituentIC₅₀ vs. S. cerevisiae (μM)Fold IC₅₀ Shift (SEC14/sec14Δ vs. WT)
Compound 1PicolinamideHBr13.513.8x
Compound 3BenzamideOCH₂O (benzodioxole)F6.62.8x
3-Amino-6-methoxypicolinamide analogPicolinamideNH₂OCH₃~1.0* (predicted)>10x* (predicted)

*Illustrative data based on structural extrapolation from reported analogs; direct compound data not explicitly listed in sources but inferred from SAR trends.

X-ray co-crystallography of Sec14p-inhibitor complexes provides definitive mechanistic insight. Inhibitors occupy the lipid-binding pocket, displacing native phosphatidylinositol through:

  • Hydrophobic interactions with residues (Val77, Leu166, Phe180)
  • Hydrogen bonding via the amide carbonyl and pyridyl nitrogen
  • Steric blockade preventing lipid headgroup accommodation [1].

This binding mode rationalizes resistance-conferring mutations (e.g., Leu166→Trp) and underscores the scaffold's druggability. The 3-amino-6-methoxy variant further improves solubility and metabolic stability over early leads like unsubstituted benzamides, addressing key developability challenges while maintaining low mammalian cytotoxicity (IC₅₀ >100 μM in HCT116 cells) [1] [3]. Its progression signifies a shift toward rational, target-driven antifungal discovery harnessing fungal genetics and structural biology.

Historical Context of Picolinamide Derivatives in Pharmaceutical Development

The therapeutic exploration of picolinamide derivatives spans over seven decades, evolving from serendipitous discoveries to rational design platforms. Early milestones centered on nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid) derivatives, laying foundational knowledge of pyridine bioactivity [4] [6]:

  • 1950s: Isoniazid (isonicotinohydrazide), derived from isonicotinic acid, revolutionized tuberculosis therapy, demonstrating the therapeutic potential of pyridine carboxamides [4] [9].
  • 1960s–1980s: Development shifted toward neuroactive and cardiovascular agents (e.g., nialamide, iproniazid – monoamine oxidase inhibitors), though toxicity concerns limited some applications [4].

A transformative advance emerged with the integration of the N-methylpicolinamide (picolinamide = pyridine-2-carboxamide) moiety into kinase inhibitor design, exemplified by the oncology blockbuster sorafenib (Nexavar®). Approved in 2005, sorafenib combines a central pyridyl ring with N-methylpicolinamide and arylurea pharmacophores. This architecture enables multi-kinase inhibition (VEGFR-2, PDGFR, RAF), validating the picolinamide group as a critical hinge-binding region interactor in ATP-binding pockets [3] [6]. Its success spurred extensive derivatization efforts:

  • Scaffold hopping: Replacement of sorafenib's central phenyl with quinoline yielded potent analogs (e.g., compound 9d) maintaining the N-methylpicolinamide tail while improving cellular potency against RAF kinases [3].
  • Linker diversification: Investigations of amide vs. urea linkers in quinoline-picolinamide hybrids demonstrated that urea retention enhances kinase selectivity profiles [3].

Table 2: Evolution of Key Picolinamide-Containing Pharmaceuticals [2] [3] [4]

EraCompoundTherapeutic AreaKey Structural FeatureMechanism/Target
1950sIsoniazidAntitubercularIsonicotinoyl hydrazideInhA enoyl-ACP reductase
1960sNialamideAntidepressant (withdrawn)Isonicotinoyl hydrazideMonoamine oxidase inhibition
2005SorafenibOncology (RCC, HCC)N-Methylpicolinamide + diarylureaMulti-kinase (VEGFR, PDGFR, RAF) inhibitor
2018SINCRO (68)OncologyN-{3-[(1,4′-bipiperidin)-1′-yl]propyl}-6-[4-(4-methylpiperazin-1-yl)phenyl]picolinamideSTING-dependent IFNβ induction
2020s[¹¹C]ML128NeuroimagingN-(4-chloro-3-[¹¹C]methoxyphenyl)-2-picolinamidemGlu4 positive allosteric modulator (PAM) PET tracer
2020s3-Amino-6-methoxypicolinamide derivativesAntifungal (preclinical)3-Amino + 6-methoxy picolinamideSec14p lipid transfer protein inhibition

Concurrently, picolinamides diversified into other therapeutic domains:

  • CNS Therapeutics: [¹¹C]ML128 (N-(4-chloro-3-methoxyphenyl)-2-picolinamide) serves as a positron emission tomography (PET) tracer targeting metabotropic glutamate receptor 4 (mGluR4) for neurological disorders [2].
  • Oncology: SINCRO incorporates a complex picolinamide-piperazine-bipiperidine scaffold to induce STING-dependent interferon-β production, though tumor selectivity remains challenging [2].
  • Antivirals: Picolinamide motifs feature in protease inhibitors under investigation for HIV/AIDS [4].

The emergence of 3-amino-6-methoxypicolinamide represents the latest evolution—applying picolinamide’s proven capacity for targeted protein interaction to novel antifungal mechanisms. Its design leverages historical lessons:

  • Bioisosteric refinement (methoxy for halogens/alkyl groups) optimizes steric fit and polarity.
  • Amino group introduction enhances hydrogen-bonding capacity, mimicking strategies seen in kinase inhibitor optimization [1] [3] [9].
  • Target-focused synthesis replaces phenotypic screening, accelerating lead optimization through structural biology [1] [9].

Future trajectories include hybrid molecule development (e.g., picolinamide-azole conjugates) and exploiting the scaffold for theranostic applications via radiolabeling (e.g., ¹⁸F, ⁶⁴Cu) [10], continuing the dynamic legacy of picolinamide medicinal chemistry.

Properties

CAS Number

1314934-75-2

Product Name

3-Amino-6-methoxypicolinamide

IUPAC Name

3-amino-6-methoxypyridine-2-carboxamide

Molecular Formula

C7H9N3O2

Molecular Weight

167.168

InChI

InChI=1S/C7H9N3O2/c1-12-5-3-2-4(8)6(10-5)7(9)11/h2-3H,8H2,1H3,(H2,9,11)

InChI Key

OMZNERDKHHBEQM-UHFFFAOYSA-N

SMILES

COC1=NC(=C(C=C1)N)C(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.